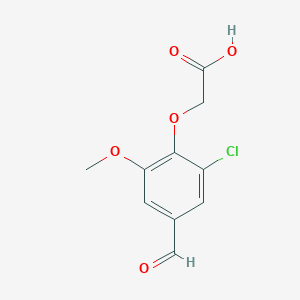

(2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid

Description

(2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid (CAS: 123022-07-1) is a substituted phenoxyacetic acid derivative with the molecular formula C₁₀H₉ClO₅ and a molecular weight of 244.63 g/mol . Its structure features a chloro group at position 2, a formyl group at position 4, and a methoxy group at position 6 on the aromatic ring, linked to an acetic acid moiety via an ether bond. This compound is typically supplied as a powder with a purity of 95% and is stored at 2–8°C to ensure stability . It is primarily used in research and development (R&D) for applications in organic synthesis, medicinal chemistry, and materials science .

Propriétés

IUPAC Name |

2-(2-chloro-4-formyl-6-methoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO5/c1-15-8-3-6(4-12)2-7(11)10(8)16-5-9(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVLKGFEFMCVLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359312 | |

| Record name | (2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123022-07-1 | |

| Record name | (2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid typically involves the reaction of 2-chloro-4-formyl-6-methoxyphenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The product is typically purified through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions: (2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products:

Oxidation: (2-Chloro-4-carboxy-6-methoxyphenoxy)acetic acid.

Reduction: (2-Chloro-4-hydroxymethyl-6-methoxyphenoxy)acetic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

(2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid serves as a crucial intermediate in the synthesis of anti-inflammatory and analgesic medications. Its structure allows for modifications that can enhance therapeutic efficacy.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on α-glucosidase, an enzyme linked to diabetes management. The synthesized compounds showed varying potencies based on their structural modifications, indicating the importance of substituent positioning in drug design .

| Compound | IC50 (µM) | Substituent Position |

|---|---|---|

| 11k | 26.0 | R1: OCH3, R2: 4-CH2-CH3 |

| 11d | 156.8 | R1: H |

Agricultural Chemicals

Herbicide Formulation:

This compound is utilized in developing herbicides that control unwanted plant growth while minimizing damage to crops. Its selective action supports sustainable agricultural practices.

Research Findings:

Research indicates that formulations containing this compound have shown efficacy against various weed species, promoting crop yield without significant environmental impact .

Biochemical Research

Studying Biochemical Pathways:

The compound is valuable for researchers investigating cellular processes and potential therapeutic applications. Its ability to interact with biological systems makes it a candidate for exploring new biochemical pathways.

Example Application:

In vitro assays have been conducted to evaluate its effects on cellular signaling pathways related to inflammation and pain modulation, revealing promising results for further exploration in therapeutic contexts .

Analytical Chemistry

Standard Reference Material:

In analytical chemistry, this compound is employed as a standard reference material in chromatography and mass spectrometry. This aids in the accurate identification and quantification of similar compounds in various samples.

Significance:

Utilizing this compound in analytical methods enhances the reliability of results in chemical analysis, particularly in pharmaceutical quality control and environmental monitoring .

Mécanisme D'action

The mechanism of action of (2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid depends on its specific application

Molecular Targets: Enzymes, receptors, and other proteins that recognize phenoxyacetic acid derivatives.

Pathways Involved: The compound may inhibit or activate specific enzymes, alter signal transduction pathways, or modulate gene expression.

Comparaison Avec Des Composés Similaires

Table 1: Substituent Position and Functional Group Comparisons

Key Observations :

- Ethoxy vs. Methoxy : Replacing the methoxy group with ethoxy (CAS 428836-03-7) increases molecular weight by ~14 Da and may enhance lipophilicity (XLogP3: 2.0 for methoxy vs. 2.5 for ethoxy derivatives) .

- Positional Isomerism: The chloro and formyl group positions significantly influence reactivity.

Chain Length Modifications in the Acid Moiety

Table 2: Acid Chain Length and Physicochemical Properties

Key Observations :

- Chain Length: Extending the acetic acid to propanoic acid (e.g., 590395-58-7) increases molecular weight by 14 Da and may improve solubility in polar solvents like methanol due to the additional methylene group .

- Storage Stability: Acetic acid derivatives (e.g., 123022-07-1) require refrigeration, whereas propanoic acid derivatives (e.g., 590395-58-7) are stable at room temperature, likely due to reduced hygroscopicity .

Key Observations :

- The acetic acid derivatives (123022-07-1 and 662154-29-2) exhibit higher toxicity risks (e.g., skin sensitization, respiratory irritation) compared to propanoic acid analogs, possibly due to increased acidity or reactivity .

Activité Biologique

(2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid is a compound with notable biological activities, primarily due to its structural characteristics that allow it to interact with various biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H9ClO5

- CAS Number : 123022-07-1

- Key Functional Groups :

- Chloro group

- Formyl group

- Methoxy group

- Phenoxyacetic acid backbone

The unique arrangement of these functional groups contributes to its reactivity and biological activity, making it a valuable compound in both research and industrial applications .

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. It may inhibit or activate various enzymes involved in metabolic pathways, alter signal transduction pathways, or modulate gene expression.

Molecular Targets

- Enzymes : The compound has been shown to interact with enzymes that recognize phenoxyacetic acid derivatives.

- Receptors : It may bind to specific receptors, influencing physiological responses.

Antinociceptive Effects

Research has demonstrated that this compound exhibits antinociceptive properties. In studies involving animal models, the compound was evaluated for its ability to reduce pain responses induced by acetic acid and formalin tests.

These results indicate that the compound can effectively reduce pain behaviors associated with both acute and chronic pain models.

Anti-inflammatory Activity

In addition to its antinociceptive effects, this compound has been investigated for anti-inflammatory properties. Compounds structurally related to it have shown inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation processes. The ability to modulate these enzymes suggests potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

- Evaluation of Antinociceptive Effects : A study conducted on various triazine derivatives indicated that compounds similar to this compound exhibited significant antinociceptive effects in multiple pain models, highlighting its potential for pain management therapies .

- Synthesis and Biological Evaluation : Research involving the synthesis of derivatives based on this compound has shown promising results in terms of biological activity, particularly against specific cancer cell lines. The pharmacological profiles suggest that modifications to the structure can enhance efficacy and selectivity towards targeted biological pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-chloro-4-formyl-6-methoxyphenoxy)acetic acid, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetamide derivatives can react with substituted phenols under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxyacetic acid backbone . Purification often involves recrystallization from ethanol or methanol, with purity >95% achievable via column chromatography (silica gel, ethyl acetate/hexane gradient) . Key intermediates should be characterized by TLC and HPLC to monitor reaction progress.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., chloro, formyl, and methoxy groups). The formyl proton typically appears as a singlet at δ 9.8–10.2 ppm, while aromatic protons show splitting due to adjacent substituents .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching of acetic acid) and ~1650 cm⁻¹ (formyl group) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ at m/z 259.03 for C₁₀H₈ClO₅) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies indicate:

- Recommendation : Store at -20°C in anhydrous DMSO or under nitrogen .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., formyl group oxidation). Mitigation strategies:

- Use inert atmospheres (N₂/Ar) to suppress oxidation .

- Optimize catalyst loading (e.g., 0.1–0.5 mol% Pd/C for selective reductions) .

- Employ DoE (Design of Experiments) to identify critical parameters (temperature, solvent polarity) .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- DFT Calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set models electrophilic sites. The formyl group’s LUMO energy (-1.8 eV) suggests susceptibility to nucleophilic attack .

- Molecular Dynamics : Simulations in water/ethanol mixtures predict solubility trends, correlating with experimental logP values (~1.5) .

Q. What mechanistic insights explain its interaction with cytochrome P450 enzymes?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.